Cas no 87150-13-8 (4-(5-Oxazolyl)benzonitrile)

4-(5-Oxazolyl)benzonitrile structure
4-(5-Oxazolyl)benzonitrile structure
Product Name:4-(5-Oxazolyl)benzonitrile
CAS番号:87150-13-8
MF:C10H6N2O
メガワット:170.16744184494
MDL:MFCD00084987
CID:95398
PubChem ID:2777271
Update Time:2024-10-26

4-(5-Oxazolyl)benzonitrile 化学的及び物理的性質

名前と識別子

    • 4-(1,3-Oxazol-5-yl)benzonitrile
    • 5-(4-CYANOPHENYL)OXAZOLE
    • 4-(1,3-OXAZOL-5-YL)BENZENECARBONITRILE
    • 4-(5-Oxazolyl)benzonitrile
    • 4-(oxazol-5-yl)benzonitrile
    • Benzonitrile, 4-(5-oxazolyl)-
    • Maybridge1_003207
    • 4-Oxazol-5-yl-benzonitrile
    • Benzonitrile,4-(5-oxazolyl)-
    • HMS550J17
    • LZMCNLOQTURTHS-UHFFFAOYSA-N
    • RW1235
    • TRA0028774
    • SY012458
    • ST2405300
    • W89
    • 4-(5-Oxazolyl)benzonitrile (ACI)
    • 87150-13-8
    • CHEMBL3354471
    • CS-0060228
    • DB-006529
    • AKOS005216428
    • SCHEMBL2921542
    • 9X-0874
    • DTXSID30380448
    • MFCD00084987
    • MDL: MFCD00084987
    • インチ: 1S/C10H6N2O/c11-5-8-1-3-9(4-2-8)10-6-12-7-13-10/h1-4,6-7H
    • InChIKey: LZMCNLOQTURTHS-UHFFFAOYSA-N
    • ほほえんだ: N#CC1C=CC(C2=CN=CO2)=CC=1

計算された属性

  • せいみつぶんしりょう: 170.04800
  • どういたいしつりょう: 170.048
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.8
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 色と性状: No data avaiable
  • 密度みつど: 1.3±0.1 g/cm3
  • ゆうかいてん: No data available
  • ふってん: 344.2 ℃ at 760 mmHg
  • フラッシュポイント: 162℃
  • 屈折率: 1.599
  • PSA: 49.82000
  • LogP: 2.21328
  • じょうきあつ: 0.0±0.8 mmHg at 25°C

4-(5-Oxazolyl)benzonitrile セキュリティ情報

4-(5-Oxazolyl)benzonitrile 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関コード:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

4-(5-Oxazolyl)benzonitrile 価格詳細 >>

関連分類 No. Product Name Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D852368-5g
4-(5-Oxazolyl)benzonitrile
87150-13-8 ≥97%
5g
¥1,812.60 2022-01-10
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD89444-100mg
4-(5-Oxazolyl)benzonitrile
87150-13-8 97%
100mg
¥31.0 2023-09-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD89444-250mg
4-(5-Oxazolyl)benzonitrile
87150-13-8 97%
250mg
¥39.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD89444-1g
4-(5-Oxazolyl)benzonitrile
87150-13-8 97%
1g
¥146.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD89444-5g
4-(5-Oxazolyl)benzonitrile
87150-13-8 97%
5g
¥728.0 2024-04-17
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD89444-10g
4-(5-Oxazolyl)benzonitrile
87150-13-8 97%
10g
¥1454.0 2024-04-17
TRC
O858595-50mg
4-(5-Oxazolyl)benzonitrile
87150-13-8
50mg
$ 50.00 2022-06-03
TRC
O858595-100mg
4-(5-Oxazolyl)benzonitrile
87150-13-8
100mg
$ 65.00 2022-06-03
TRC
O858595-500mg
4-(5-Oxazolyl)benzonitrile
87150-13-8
500mg
$ 160.00 2022-06-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O99460-5g
4-(Oxazol-5-yl)benzonitrile
87150-13-8
5g
¥1216.0 2021-09-04

4-(5-Oxazolyl)benzonitrile 合成方法

合成方法 1

はんのうじょうけん
1.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
リファレンス
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

合成方法 2

はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt; 6 - 18 h, 80 °C
リファレンス
Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester: efficient route to 5-(het)aryloxazoles via Suzuki cross-coupling reaction
Primas, Nicolas; et al, Tetrahedron, 2009, 65(32), 6348-6353

合成方法 3

はんのうじょうけん
リファレンス
7-Aroyl-1H,7H-s-triazolo[1,2-a]-s-triazole-1,3(2H)-diones, a new class of compounds from 5-phenyloxazoles and 4-phenyl-4H-1,2,4-triazole-3,5-dione
Huth, Andreas; et al, Liebigs Annalen der Chemie, 1984, (4), 641-8

合成方法 4

はんのうじょうけん
1.1 Solvents: 1,2-Dimethoxyethane
1.2 Reagents: Tetrabutylammonium hydroxide Solvents: Methanol
リファレンス
A solid-phase equivalent of van Leusen's TosMIC, and its application in oxazole synthesis
Kulkarni, Bheemashankar A.; et al, Tetrahedron Letters, 1999, 40(30), 5633-5636

合成方法 5

はんのうじょうけん
1.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
2.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
リファレンス
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

合成方法 6

はんのうじょうけん
1.1 Reagents: Formic acid ,  Piperidine Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide
2.1 Reagents: Sodium ethoxide Solvents: Ethanol
3.1 Reagents: Formic acid
4.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
4.2 Reagents: Ethyl vinyl ether
5.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
6.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
リファレンス
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

合成方法 7

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium acetylacetonate Solvents: Dimethylacetamide ;  24 h, 110 °C
2.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 110 °C
リファレンス
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

合成方法 8

はんのうじょうけん
1.1 Reagents: Cesium carbonate Catalysts: Palladium acetylacetonate Solvents: Dimethylacetamide ;  24 h, 110 °C
2.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 110 °C
リファレンス
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

合成方法 9

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 100 °C
リファレンス
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

合成方法 10

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  10 min, -30 °C; 20 min, -30 °C
1.2 Reagents: Triisopropyl borate ;  2 h, -30 °C; 45 min, -30 °C → rt
1.3 Solvents: Tetrahydrofuran ;  5 min, rt
1.4 Reagents: Acetic acid ;  1 h, pH 5, rt
2.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt; 6 - 18 h, 80 °C
リファレンス
Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester: efficient route to 5-(het)aryloxazoles via Suzuki cross-coupling reaction
Primas, Nicolas; et al, Tetrahedron, 2009, 65(32), 6348-6353

合成方法 11

はんのうじょうけん
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  -30 °C → rt
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ;  10 min, -30 °C; 20 min, -30 °C
2.2 Reagents: Triisopropyl borate ;  2 h, -30 °C; 45 min, -30 °C → rt
2.3 Solvents: Tetrahydrofuran ;  5 min, rt
2.4 Reagents: Acetic acid ;  1 h, pH 5, rt
3.1 Reagents: Sodium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ,  Water ;  rt; 6 - 18 h, 80 °C
リファレンス
Synthesis of 2-TIPS-oxazol-5-ylboronic acid pinacol ester: efficient route to 5-(het)aryloxazoles via Suzuki cross-coupling reaction
Primas, Nicolas; et al, Tetrahedron, 2009, 65(32), 6348-6353

合成方法 12

はんのうじょうけん
1.1 Reagents: Formic acid
2.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
2.2 Reagents: Ethyl vinyl ether
3.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
4.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
リファレンス
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

合成方法 13

はんのうじょうけん
1.1 Reagents: Sodium ethoxide Solvents: Ethanol
2.1 Reagents: Formic acid
3.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
3.2 Reagents: Ethyl vinyl ether
4.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
5.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
リファレンス
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

合成方法 14

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
2.1 Reagents: Formic acid ,  Piperidine Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide
3.1 Reagents: Sodium ethoxide Solvents: Ethanol
4.1 Reagents: Formic acid
5.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
5.2 Reagents: Ethyl vinyl ether
6.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
7.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
リファレンス
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

合成方法 15

はんのうじょうけん
1.1 Catalysts: Benzyltrimethylammonium hydroxide
2.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
3.1 Reagents: Formic acid ,  Piperidine Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide
4.1 Reagents: Sodium ethoxide Solvents: Ethanol
5.1 Reagents: Formic acid
6.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane
6.2 Reagents: Ethyl vinyl ether
7.1 Reagents: Diisopropylamine ,  Phosphorus oxychloride Solvents: Tetrahydrofuran
8.1 Reagents: 2-tert-Butyl-1,1,3,3-tetramethylguanidine Solvents: Acetonitrile
リファレンス
Oxazole synthesis with minimal purification: synthesis and application of a ROMPgel Tosmic reagent
Barrett, Anthony G. M.; et al, Organic Letters, 2001, 3(2), 271-273

合成方法 16

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 110 °C
リファレンス
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

合成方法 17

はんのうじょうけん
1.1 Reagents: Potassium acetate Catalysts: Palladium diacetate Solvents: Dimethylacetamide ;  24 h, 110 °C
リファレンス
Reaction Conditions for the Regiodivergent Direct Arylations at C2- or C5-Positions of Oxazoles using Phosphine-Free Palladium Catalysts
Shi, Xinzhe; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4748-4760

4-(5-Oxazolyl)benzonitrile Raw materials

4-(5-Oxazolyl)benzonitrile Preparation Products

4-(5-Oxazolyl)benzonitrile サプライヤー

Amadis Chemical Company Limited
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:87150-13-8)4-(5-Oxazolyl)benzonitrile
注文番号:A842019
在庫ステータス:in Stock
はかる:5g/10g
清らかである:99%
最終更新された価格情報:Friday, 30 August 2024 06:55
価格 ($):157.0/312.0
Email:sales@amadischem.com

4-(5-Oxazolyl)benzonitrile 関連文献

推奨される供給者
Amadis Chemical Company Limited
(CAS:87150-13-8)4-(5-Oxazolyl)benzonitrile
A842019
清らかである:99%/99%
はかる:5g/10g
価格 ($):157.0/312.0
Email